(3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanol
Description
(3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanol is a bisphenyl methanol derivative featuring two distinct aromatic substituents: a 3-chloro-4-fluorophenyl group and a 4-chlorophenyl group. This article evaluates its properties, synthesis, and environmental behavior relative to similar compounds.
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(4-chlorophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FO/c14-10-4-1-8(2-5-10)13(17)9-3-6-12(16)11(15)7-9/h1-7,13,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUCCSXEMRMCPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=C(C=C2)F)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223215 | |
| Record name | 3-Chloro-α-(4-chlorophenyl)-4-fluorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844683-34-7 | |
| Record name | 3-Chloro-α-(4-chlorophenyl)-4-fluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844683-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-α-(4-chlorophenyl)-4-fluorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with 4-chlorobenzylmagnesium chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent like dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloro and fluoro substituents on the phenyl rings can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Corresponding ketone
Reduction: Corresponding hydrocarbon
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chloro and fluoro substituents. These interactions can modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic analogs (triazole, pyrazole, pyrrolidine) introduce nitrogen atoms, enhancing hydrogen-bonding capacity and polarity.
- Ether-linked derivatives (e.g., [4-(4-Br-2-ClPhO)-3-FPh]methanol) exhibit increased solubility in polar solvents due to the oxygen bridge.
Physicochemical Properties
Lipophilicity :
- TCPM’s three Cl atoms confer high lipophilicity (logP ~5.2 estimated), favoring bioaccumulation .
- The target compound’s single Cl and F substituents likely reduce logP (~3.5–4.0 estimated), balancing membrane permeability and solubility.
- Triazole/pyrazole derivatives (logP ~2.0–2.5) are more polar, aligning with pharmaceutical applications .
Thermal Stability :
- TCPM’s fully chlorinated structure enhances thermal stability (decomposition >250°C).
- The target compound’s fluorine substitution may lower thermal resilience due to weaker C-F bonds.
Environmental Impact and Toxicity
Biological Activity
(3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanol is an organic compound that has garnered interest due to its potential biological activities. This compound, characterized by its unique halogen substitutions, is being explored for various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two chlorinated phenyl groups and a hydroxymethyl group, contributing to its reactivity and biological profile.
Antimicrobial Properties
Research indicates that compounds with similar halogen substitutions exhibit significant antimicrobial activity. For instance, studies have shown that chlorinated and fluorinated aromatic compounds can inhibit the growth of various bacteria and fungi. The presence of halogens often enhances the lipophilicity and membrane permeability of these compounds, making them effective against microbial pathogens.
Table 1: Antimicrobial Activity of Halogenated Compounds
| Compound Name | MIC (µg/mL) against Gram-positive Bacteria | MIC (µg/mL) against Gram-negative Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| 1,3-Dichloro-2-iodo-4-methylbenzene | 75 | <125 |
| 4-Methyl-2-(4-chlorophenyl)quinolone | 100 | >125 |
Note: TBD = To Be Determined based on specific studies.
Anticancer Activity
The anticancer potential of this compound is under investigation, particularly in relation to its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action may involve the induction of apoptosis or cell cycle arrest, which is common among halogenated phenolic compounds.
Case Study:
In a recent study, a related compound was tested against human cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. The study suggested that the halogen atoms play a critical role in enhancing the cytotoxic effects by interacting with cellular targets involved in proliferation and survival pathways .
The biological mechanisms by which this compound exerts its effects are still being elucidated. However, several hypotheses include:
- Electrophilic Attack : The electron-withdrawing nature of the chlorine and fluorine atoms may facilitate electrophilic attacks on nucleophilic sites within biological molecules.
- Membrane Disruption : The lipophilic character may allow the compound to integrate into cellular membranes, disrupting their integrity and function.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
